Cas no 1422170-05-5 ((2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester)

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 6-Benzothiazoleacetic acid, 2-bromo-, ethyl ester

- Ethyl (2-bromo-1,3-benzothiazol-6-yl)acetate

- (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

- Ethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

- JJNYBTBETDUKGQ-UHFFFAOYSA-N

- ethyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate

-

- インチ: 1S/C11H10BrNO2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3

- InChIKey: JJNYBTBETDUKGQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC2=CC=C(C=C2S1)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 264

- トポロジー分子極性表面積: 67.4

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM503780-1g |

Ethyl2-(2-bromobenzo[d]thiazol-6-yl)acetate |

1422170-05-5 | 97% | 1g |

$401 | 2022-12-31 | |

| TRC | B396190-50mg |

(2-bromo-benzothiazol-6-yl)-acetic acid ethyl ester |

1422170-05-5 | 50mg |

$ 135.00 | 2022-06-07 | ||

| TRC | B396190-10mg |

(2-bromo-benzothiazol-6-yl)-acetic acid ethyl ester |

1422170-05-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B396190-100mg |

(2-bromo-benzothiazol-6-yl)-acetic acid ethyl ester |

1422170-05-5 | 100mg |

$ 210.00 | 2022-06-07 |

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester 関連文献

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl esterに関する追加情報

Introduction to (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS No. 1422170-05-5)

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS No. 1422170-05-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated benzothiazole moiety, holds potential for various applications, particularly in the development of novel therapeutic agents.

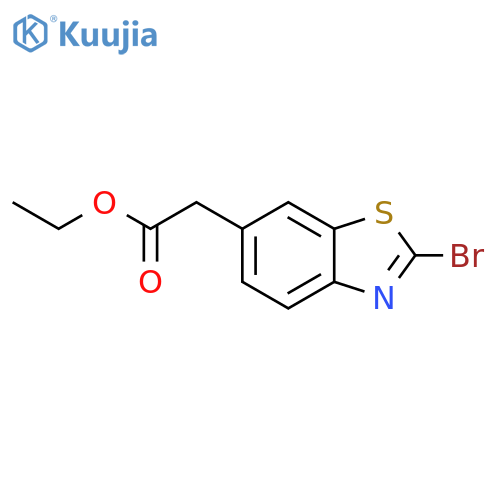

The molecular structure of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester consists of a benzothiazole ring substituted with a bromine atom at the 2-position and an acetic acid ethyl ester group at the 6-position. This configuration imparts specific chemical and biological properties that make it an attractive candidate for drug discovery and development.

Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities. The bromine substitution in (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester can enhance its reactivity and binding affinity to specific biological targets, making it a valuable scaffold for further modification and optimization.

In the context of anticancer research, benzothiazole derivatives have been explored for their ability to inhibit key enzymes involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry reported that certain benzothiazole derivatives effectively inhibited the activity of tyrosine kinases, which are crucial for tumor growth and metastasis. The bromine substitution in (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester may enhance its potency and selectivity against these enzymes, thereby improving its therapeutic potential.

Moreover, the acetic acid ethyl ester group in (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester can be hydrolyzed under physiological conditions to release the corresponding carboxylic acid. This property is advantageous in drug design as it allows for the modulation of pharmacokinetic parameters such as solubility, stability, and bioavailability. The hydrolysis product, (2-bromo-benzothiazol-6-yl)acetic acid, may exhibit enhanced biological activity or reduced toxicity compared to its ester precursor.

The synthesis of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with an appropriate carboxylic acid derivative followed by bromination and esterification steps. The choice of synthetic methods can significantly impact the yield and purity of the final product, making it essential to optimize each step for large-scale production.

In addition to its potential as a therapeutic agent, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester serves as an important intermediate in the synthesis of more complex molecules. Its reactivity and functional group versatility make it a valuable building block for constructing diverse chemical libraries used in high-throughput screening (HTS) campaigns. These libraries are crucial for identifying hit compounds that can be further optimized into lead candidates for drug development.

The safety profile of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is another critical aspect to consider. Preclinical studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for further evaluation in animal models and eventually clinical trials. However, comprehensive toxicological assessments are necessary to ensure its safety before advancing to human use.

In conclusion, (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester (CAS No. 1422170-05-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable biological properties make it a valuable candidate for developing novel therapeutic agents. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various disease areas.

1422170-05-5 ((2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester) 関連製品

- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)

- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)

- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)

- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)

- 109313-83-9(1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene)

- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)

- 239463-74-2(Ethoxy Silodosin)